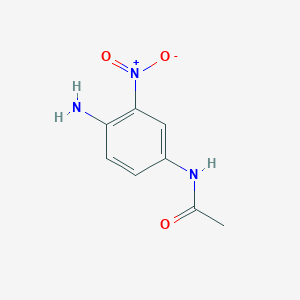

N-(4-Amino-3-nitrophenyl)acetamide

Description

The exact mass of the compound N-(4-Amino-3-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Amino-3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Amino-3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVDUDAXURKVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209701 | |

| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6086-29-9 | |

| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6086-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-amino-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of N-(4-Amino-3-nitrophenyl)acetamide experimental protocol"

An In-depth Technical Guide to the Synthesis of N-(4-Amino-3-nitrophenyl)acetamide

Abstract

This guide provides a comprehensive experimental protocol for the synthesis of N-(4-Amino-3-nitrophenyl)acetamide, a valuable intermediate in the development of various fine chemicals and pharmaceutical agents. The synthesis is achieved through the regioselective electrophilic nitration of the readily available starting material, N-(4-aminophenyl)acetamide (also known as p-aminoacetanilide). This document elucidates the underlying reaction mechanism, details a step-by-step experimental procedure, outlines critical safety protocols, and describes methods for purification and characterization, tailored for an audience of researchers and drug development professionals.

Synthetic Strategy and Core Principles

The synthesis of N-(4-Amino-3-nitrophenyl)acetamide hinges on the principles of electrophilic aromatic substitution. The chosen starting material, N-(4-aminophenyl)acetamide, possesses two activating groups on the benzene ring: an amino group (-NH₂) and an acetamido group (-NHCOCH₃). The key to achieving the desired regioselectivity lies in controlling the directing effects of these two groups under strongly acidic conditions.

-

The Challenge of Directing Groups: Both the amino and acetamido groups are ortho, para-directors. However, the amino group is highly susceptible to protonation in the strong acid mixture required for nitration.

-

Controlling Regioselectivity: In a concentrated sulfuric acid medium, the primary amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. In contrast, the acetamido group remains a moderately activating ortho, para-director. The directing influence of the acetamido group therefore dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to it, which is position 3. This position is also conveniently meta to the deactivating -NH₃⁺ group, leading to the selective formation of the desired product.

The overall transformation is depicted below:

Caption: Overall synthetic route for the target compound.

The Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration proceeds via a well-established electrophilic aromatic substitution mechanism. The process can be broken down into two primary stages: the generation of the electrophile and the subsequent substitution reaction.

Stage 1: Formation of the Nitronium Ion (NO₂⁺) Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2] This ion is the active agent in the nitration reaction.[3]

Stage 2: Electrophilic Attack and Aromatization The π-electron system of the aromatic ring of the protonated N-(4-aminophenyl)acetamide attacks the nitronium ion.[4] This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[1]

Caption: Mechanism of electrophilic aromatic nitration.

Detailed Experimental Protocol

This protocol details the synthesis of N-(4-Amino-3-nitrophenyl)acetamide from N-(4-aminophenyl)acetamide.

3.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| N-(4-aminophenyl)acetamide | 150.18 | 7.5 g | 0.05 mol | Starting material |

| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - | Solvent and catalyst |

| Concentrated Nitric Acid (70%) | 63.01 | 3.6 mL | 0.055 mol | Nitrating agent (1.1 equivalents) |

| Deionized Water | 18.02 | As needed | - | For workup and recrystallization |

| Crushed Ice | - | ~200 g | - | For quenching the reaction |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |

| Ethanol | 46.07 | As needed | - | For recrystallization |

3.2. Step-by-Step Procedure

-

Preparation of the Substrate Solution: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Dissolution of Starting Material: While maintaining the low temperature, slowly and portion-wise add 7.5 g (0.05 mol) of N-(4-aminophenyl)acetamide to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of the starting material over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 0 °C and 5 °C throughout the addition. The reaction is highly exothermic.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Reaction Quenching: Slowly and carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.

-

Isolation of Crude Product: Filter the resulting yellow-orange precipitate using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Recrystallize the product from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Filter the purified crystals, wash with a small amount of cold water, and dry them in a vacuum oven at 50-60 °C.

3.3. Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Critical Safety Precautions

The handling of concentrated nitric and sulfuric acids requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[6]

-

Fume Hood: All operations involving concentrated acids and the nitration reaction must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[7][8]

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts. Always have a large ice bath ready for emergency cooling.

-

Acid Handling: Always add acid to water, never the other way around, to prevent violent splashing. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly.

-

Spill Management: Have a spill kit containing a neutralizer, such as sodium bicarbonate or sand, readily available.[9] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

-

Waste Disposal: Acidic waste must be neutralized before disposal according to institutional and local regulations. Do not mix nitric acid waste with organic solvents or other waste streams to prevent violent reactions.[9]

Product Characterization and Purity Assessment

After synthesis and purification, it is essential to confirm the identity and purity of the final product.

-

Melting Point: Determine the melting point of the dried crystals. Pure N-(4-Amino-3-nitrophenyl)acetamide should have a sharp melting point. The literature value for the related compound N-(4-aminophenyl) acetamide is 164-165 °C, and the introduction of the nitro group will alter this value.[11]

-

Spectroscopy:

-

FTIR Spectroscopy: Acquire an infrared spectrum to identify key functional groups. Expect to see characteristic peaks for N-H stretching (amino and amide), C=O stretching (amide), and N-O stretching (nitro group).

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will provide definitive structural confirmation by showing the chemical shifts and coupling patterns of the protons and carbons in the molecule.

-

-

Chromatography:

-

Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction progress and assess the purity of the final product against the starting material.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method can be employed.[12] A typical system might use a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid like formic or phosphoric acid.[12]

-

Conclusion

The protocol described provides a reliable and logical pathway for the synthesis of N-(4-Amino-3-nitrophenyl)acetamide. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, the regioselective nitration of N-(4-aminophenyl)acetamide can be achieved with high fidelity. The success of this synthesis relies on understanding the interplay of directing groups in an electrophilic aromatic substitution reaction. Strict adherence to the detailed safety measures is paramount for the safe execution of this procedure.

References

-

YouTube. (2019). nitration of aromatic compounds. Available at: [Link]

-

BYJU'S. Aromatic Nitration. Available at: [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

-

Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Available at: [Link]

-

University of California, Riverside EH&S. NITRIC ACID SAFETY. Available at: [Link]

-

Columbus Chemical Industries. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. Available at: [Link]

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Nitric acid. Available at: [Link]

-

University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Available at: [Link]

-

SIELC Technologies. Separation of N-(4-Amino-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. Available at: [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Available at: [Link]

- Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.

-

Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ehs.com [ehs.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. carlroth.com [carlroth.com]

- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 10. columbuschemical.com [columbuschemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Separation of N-(4-Amino-3-nitrophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Mastering the Molecular Blueprint: A Technical Guide to the Characterization of N-(4-Amino-3-nitrophenyl)acetamide using NMR and IR Spectroscopy

Foreword: Unveiling Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is the bedrock upon which all subsequent investigations are built. N-(4-Amino-3-nitrophenyl)acetamide, a key intermediate in the synthesis of various pharmacologically active compounds, presents a compelling case for the application of modern spectroscopic techniques. This guide provides an in-depth, field-proven perspective on the characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the causality behind our analytical choices, thereby empowering researchers to approach their own characterization challenges with confidence and scientific rigor.

The Subject Molecule: N-(4-Amino-3-nitrophenyl)acetamide at a Glance

N-(4-Amino-3-nitrophenyl)acetamide (CAS No: 6086-29-9) is an aromatic compound featuring a strategically substituted benzene ring.[1] Its structure, a confluence of an acetamido group, a primary amine, and a nitro group, dictates its chemical reactivity and, consequently, its utility as a synthetic precursor. A thorough understanding of its molecular structure is paramount for quality control and for predicting its behavior in subsequent chemical transformations.

Table 1: Physicochemical Properties of N-(4-Amino-3-nitrophenyl)acetamide

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₃ | PubChem[1] |

| Molecular Weight | 195.18 g/mol | PubChem[1] |

| IUPAC Name | N-(4-amino-3-nitrophenyl)acetamide | PubChem[1] |

digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1[label="H"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; N2 [label="N"]; H5[label="H"]; H6[label="H"]; N3 [label="N"]; O2 [label="O"]; O3 [label="O"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- N1; N1 -- H1; N1 -- C7; C7 -- O1; C7 -- C8; C8 -- H2; C8 -- H3; C8 -- H4; C4 -- N2; N2 -- H5; N2 -- H6; C3 -- N3; N3 -- O2; N3 -- O3; C2 -- H7; C5 -- H8; C6 -- H9;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,2.5!"]; H1[pos="-0.5,3!"]; C7 [pos="1,3!"]; O1 [pos="1.5,3.5!"]; C8 [pos="1.5,2!"]; H2[pos="1,1.5!"]; H3[pos="2,1.5!"]; H4[pos="2,2.5!"]; N2 [pos="0,-2.5!"]; H5[pos="-0.5,-3!"]; H6[pos="0.5,-3!"]; N3 [pos="-1.73,0!"]; O2 [pos="-2.23,0.5!"]; O3 [pos="-2.23,-0.5!"]; H7 [pos="-1.37,1!"]; H8 [pos="1.37,-1!"]; H9 [pos="1.37,1!"];

}

Caption: Molecular Structure of N-(4-Amino-3-nitrophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is an unparalleled technique for elucidating the precise structural connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and the chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N-(4-Amino-3-nitrophenyl)acetamide is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine and amide protons, and the methyl protons of the acetamido group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data for N-(4-Amino-3-nitrophenyl)acetamide (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| -NH₂ | ~5.0 - 6.0 | Broad singlet | 2H | Hydrogen bonding, exchange with residual water |

| Ar-H (ortho to -NHCOCH₃) | ~7.5 - 7.7 | Doublet | 1H | Deshielded by the amide group |

| Ar-H (ortho to -NO₂) | ~8.0 - 8.2 | Doublet of doublets | 1H | Strongly deshielded by the nitro group |

| Ar-H (meta to -NO₂) | ~6.8 - 7.0 | Doublet | 1H | Shielded by the amino group |

| -NHCOCH₃ | ~9.5 - 10.5 | Singlet | 1H | Deshielded, characteristic of amide protons |

| -COCH₃ | ~2.1 | Singlet | 3H | Aliphatic methyl group adjacent to a carbonyl |

Rationale for Predictions: The predicted chemical shifts are extrapolated from data for structurally similar compounds such as 4'-Nitroacetanilide and 3'-Nitroacetanilide. The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing nitro and acetamido groups will deshield them.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a complementary view of the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal.

Table 3: Predicted ¹³C NMR Spectral Data for N-(4-Amino-3-nitrophenyl)acetamide (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

| -COCH₃ | ~24 | Aliphatic methyl carbon |

| Ar-C (quaternary, attached to -NHCOCH₃) | ~140 | Attached to nitrogen |

| Ar-C (CH, ortho to -NHCOCH₃) | ~120 | |

| Ar-C (quaternary, attached to -NO₂) | ~145 | Strongly deshielded by the nitro group |

| Ar-C (quaternary, attached to -NH₂) | ~150 | Attached to nitrogen |

| Ar-C (CH, ortho to -NO₂) | ~125 | |

| Ar-C (CH, meta to -NO₂) | ~115 | |

| -C=O | ~168 | Carbonyl carbon |

Rationale for Predictions: The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbon atom attached to the nitro group is expected to be the most downfield-shifted aromatic carbon due to the strong electron-withdrawing nature of the nitro group. Carbonyl carbons typically appear in the 160-180 ppm range.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of N-(4-Amino-3-nitrophenyl)acetamide will be dominated by the characteristic absorption bands of the amine, amide, and nitro functional groups.

Table 4: Predicted Characteristic IR Absorption Bands for N-(4-Amino-3-nitrophenyl)acetamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) and secondary amide (-NH-) |

| 1680 - 1630 | C=O stretch (Amide I band) | Amide (-CONH-) |

| 1650 - 1580 | N-H bend | Primary amine (-NH₂) |

| 1570 - 1515 | N-H bend (Amide II band) | Secondary amide (-NH-) |

| 1550 - 1475 | Asymmetric N-O stretch | Nitro group (-NO₂) |

| 1360 - 1290 | Symmetric N-O stretch | Nitro group (-NO₂) |

| ~1600 & ~1475 | C=C stretch | Aromatic ring |

Rationale for Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The presence of strong bands in these regions provides definitive evidence for the key functional groups within the molecule.

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data is contingent upon meticulous experimental execution. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Caption: Integrated workflow for the spectroscopic characterization.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of N-(4-Amino-3-nitrophenyl)acetamide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2] DMSO-d₆ is often a good choice for this type of compound due to its high dissolving power.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

-

¹³C NMR:

-

Spectral Width: 0 to 220 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

-

ATR-FTIR Sample Preparation and Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.[3][4]

-

Sample Preparation:

-

Data Acquisition:

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.[3]

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

Safety and Handling: A Commitment to Laboratory Excellence

N-(4-Amino-3-nitrophenyl)acetamide, as a nitroaromatic compound, requires careful handling to minimize exposure.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: From Spectra to Structure

The synergistic application of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of N-(4-Amino-3-nitrophenyl)acetamide. The ¹H and ¹³C NMR spectra reveal the intricate details of the proton and carbon framework, while the IR spectrum confirms the presence of the key functional groups. By following the robust experimental protocols outlined in this guide, researchers can generate high-quality data, ensuring the identity and purity of this important synthetic intermediate. This commitment to analytical rigor is not merely a procedural step; it is the cornerstone of trustworthy and reproducible scientific advancement.

References

- Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019, March 29).

-

N-(4-amino-3-nitrophenyl)acetamide | C8H9N3O3 | CID 4563031 - PubChem. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Retrieved from [Link]

-

Tips for ATR Sampling - Gammadata. Retrieved from [Link]

-

ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

-

NMR Sample Preparation. Retrieved from [Link]

-

Safety Data Sheet: Nitrobenzene - Carl ROTH. Retrieved from [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics - Mettler Toledo. Retrieved from [Link]

-

Basic Practical NMR Concepts - MSU chemistry. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

Sources

- 1. N-(4-amino-3-nitrophenyl)acetamide | C8H9N3O3 | CID 4563031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. agilent.com [agilent.com]

- 6. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Spectral Analysis of 4-Acetamido-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and materials science, the precise elucidation of molecular structure is a cornerstone of innovation and quality control. 4-Acetamido-2-nitroaniline, a substituted aromatic amine, presents a compelling case study in the application of modern spectroscopic techniques. Its nuanced structure, featuring a combination of electron-donating and electron-withdrawing groups, gives rise to a rich spectral signature that, when expertly interpreted, reveals a wealth of information about its chemical architecture and purity. This guide, authored from the perspective of a Senior Application Scientist, moves beyond a mere recitation of data. It aims to provide a deeper, field-tested understanding of why the spectra appear as they do and how to reliably obtain and interpret this data. We will explore the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not as isolated techniques, but as interconnected tools in the holistic characterization of this important chemical entity.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. 4-Acetamido-2-nitroaniline, also known by its systematic IUPAC name N-(4-amino-3-nitrophenyl)acetamide and CAS number 6086-29-9, possesses a unique arrangement of functional groups on a benzene ring that dictates its spectroscopic behavior.[1]

Caption: Molecular Structure of 4-Acetamido-2-nitroaniline.

The interplay between the electron-donating amino (-NH2) and acetamido (-NHCOCH3) groups and the strongly electron-withdrawing nitro (-NO2) group creates a distinct electronic environment around the aromatic ring. This electronic distribution is the primary determinant of the chemical shifts observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Insight: The chemical shift of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the nitro group, deshield nearby protons, causing them to resonate at a higher frequency (downfield). Conversely, electron-donating groups, like the amino and acetamido groups, shield adjacent protons, shifting their signals upfield. The coupling (splitting) of proton signals provides information about the number of neighboring protons.

Anticipated ¹H NMR Spectrum: For 4-Acetamido-2-nitroaniline, we would anticipate distinct signals for the aromatic protons, the amine protons, the amide proton, and the methyl protons of the acetamido group. The aromatic region is of particular interest due to the complex interplay of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 4-Acetamido-2-nitroaniline in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH and -NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8 to 16 for a sample of this concentration), the relaxation delay (D1, typically 1-2 seconds), and the spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary: ¹H NMR of 4-Acetamido-2-nitroaniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | Singlet | 1H | Amide N-H |

| ~8.0-8.2 | Doublet | 1H | Aromatic H |

| ~7.0-7.5 | Multiplet | 2H | Aromatic H |

| ~5.0-6.0 | Broad Singlet | 2H | Amine N-H₂ |

| ~2.1 | Singlet | 3H | Acetyl CH₃ |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectroscopy

Theoretical Insight: The principles of shielding and deshielding also apply to ¹³C NMR. Carbons directly attached to electronegative atoms (like oxygen and nitrogen) will be significantly deshielded and appear at higher chemical shifts. The symmetry of the molecule also plays a crucial role; chemically equivalent carbons will produce a single signal.

Anticipated ¹³C NMR Spectrum: For 4-Acetamido-2-nitroaniline, we expect to see six distinct signals for the aromatic carbons, one for the carbonyl carbon of the acetamido group, and one for the methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The same NMR spectrometer is used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Summary: ¹³C NMR of 4-Acetamido-2-nitroaniline

A predicted ¹³C NMR spectrum in DMSO-d₆ is presented below:

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | Carbonyl C=O |

| ~140-150 | Aromatic C-NO₂ and C-NH₂ |

| ~110-130 | Aromatic C-H and C-NHCOCH₃ |

| ~24 | Acetyl CH₃ |

Note: These are estimated chemical shifts based on known substituent effects in benzene derivatives.[2]

Sources

"solubility of N-(4-Amino-3-nitrophenyl)acetamide in common organic solvents"

An In-Depth Technical Guide to the Solubility of N-(4-Amino-3-nitrophenyl)acetamide in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(4-Amino-3-nitrophenyl)acetamide, a key intermediate in various synthetic pathways within the pharmaceutical and dye industries. This document delves into the theoretical principles governing its solubility, offering predictions for its behavior in a range of common organic solvents. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided, complete with explanations for each procedural step to ensure experimental robustness and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical methodology for characterizing the solubility of this compound.

Introduction: The Significance of N-(4-Amino-3-nitrophenyl)acetamide

N-(4-Amino-3-nitrophenyl)acetamide, with the molecular formula C₈H₉N₃O₃, is a structurally important organic compound.[1] Its architecture, featuring an acetamido group, a nitro group, and an amino group on a benzene ring, makes it a versatile precursor in the synthesis of more complex molecules. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating products. Low solubility can lead to challenges in handling, reduced reaction rates, and difficulties in achieving desired purity levels, ultimately impacting the efficiency and cost-effectiveness of a synthetic process.[2][3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility.[4][5] This principle is rooted in the thermodynamics of mixing and is influenced by several key factors, including polarity, hydrogen bonding capabilities, and molecular size.

Molecular Structure and Polarity

The N-(4-Amino-3-nitrophenyl)acetamide molecule possesses both polar and non-polar characteristics. The presence of the amino (-NH₂), nitro (-NO₂), and amide (-NHC=O) functional groups introduces significant polarity and the capacity for hydrogen bonding. The benzene ring, on the other hand, contributes to its non-polar character. The overall solubility in a given solvent will be a balance of these competing factors.

Solute-Solvent Interactions

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino and amide groups of N-(4-Amino-3-nitrophenyl)acetamide can donate hydrogen bonds, while the nitro and carbonyl oxygen atoms can accept them. Therefore, favorable interactions are expected with polar protic solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents can accept hydrogen bonds but do not donate them effectively. They can, however, engage in dipole-dipole interactions with the polar functional groups of the solute.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. Significant solubility of a polar compound like N-(4-Amino-3-nitrophenyl)acetamide in nonpolar solvents is generally not expected due to the large energy penalty of disrupting the strong solute-solute interactions.

Predicted Solubility Profile

Based on the principles outlined above, a qualitative prediction of the solubility of N-(4-Amino-3-nitrophenyl)acetamide in common organic solvents is presented in Table 1. It is crucial to note that these are predictions; experimental verification is necessary for quantitative assessment.

Table 1: Predicted Qualitative Solubility of N-(4-Amino-3-nitrophenyl)acetamide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and dipole-dipole interactions. |

| Water | Low to Moderate | While capable of hydrogen bonding, the non-polar benzene ring may limit solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Acetone, Ethyl Acetate | Moderate | Moderate dipole-dipole interactions. | |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Insoluble | Mismatch in polarity; weak solute-solvent interactions. |

Experimental Determination of Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for N-(4-Amino-3-nitrophenyl)acetamide and all solvents used.[8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

Materials and Equipment

-

N-(4-Amino-3-nitrophenyl)acetamide (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-(4-Amino-3-nitrophenyl)acetamide to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to shake for a predetermined duration (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is achieved.[2][7] A preliminary kinetics study can be performed to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of N-(4-Amino-3-nitrophenyl)acetamide.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of N-(4-Amino-3-nitrophenyl)acetamide in each solvent, taking into account the dilution factor.

-

Report the solubility in appropriate units (e.g., mg/mL, mol/L) at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for determining the thermodynamic solubility of N-(4-Amino-3-nitrophenyl)acetamide.

Factors Influencing Experimental Accuracy

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducibility.

-

Purity of Compound and Solvents: The presence of impurities can affect the measured solubility. Use high-purity materials.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility.

-

Solid Phase Characterization: Ensure that the solid phase remains in the same polymorphic form throughout the experiment, as different polymorphs can have different solubilities.

Conclusion

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- BioAssay Systems. (n.d.). Shake Flask Solubility Services.

- LibreTexts. (2021). 2.1: Solubility. Chemistry LibreTexts.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4563031, N-(4-amino-3-nitrophenyl)acetamide.

- ECHEMI. (n.d.). N-(4-Amino-3-nitrophenyl)acetamide SDS, 6086-29-9 Safety Data Sheets.

- Thermo Fisher Scientific. (n.d.).

- Cayman Chemical. (2025).

-

PubChem. (n.d.). N-(4-amino-3-nitrophenyl)acetamide. Retrieved from [Link]

- YouTube. (2025). How To Determine Solubility Of Organic Compounds?. In Chemistry For Everyone.

- University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

- 1. N-(4-amino-3-nitrophenyl)acetamide | C8H9N3O3 | CID 4563031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to N-(4-Amino-3-nitrophenyl)acetamide (CAS No. 6086-29-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-3-nitrophenyl)acetamide, with the CAS number 6086-29-9, is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring an acetamido group, a primary amino group, and a nitro group on a benzene ring, provides multiple reactive sites for chemical modifications. This guide offers a comprehensive overview of its properties, synthesis, analysis, and applications, with a particular focus on its utility in dye chemistry and potential as a building block in medicinal chemistry.

Chemical and Physical Properties

N-(4-Amino-3-nitrophenyl)acetamide is a solid at room temperature. Its key chemical identifiers and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6086-29-9 | [1] |

| Molecular Formula | C₈H₉N₃O₃ | [1] |

| Molecular Weight | 195.18 g/mol | [1] |

| IUPAC Name | N-(4-amino-3-nitrophenyl)acetamide | [1] |

| Synonyms | 4-Amino-3-nitroacetanilide, 4-Acetamido-2-nitroaniline | [1] |

| Appearance | Solid | |

| Melting Point | 211.5-212.0 °C | |

| Boiling Point | 332.7°C at 760 mmHg | |

| Flash Point | 155°C | |

| Density | 1.428 g/cm³ |

Solubility Profile

The solubility of N-(4-Amino-3-nitrophenyl)acetamide is influenced by the polarity of its functional groups. While specific quantitative data for this compound is not extensively published, a qualitative understanding can be derived from its structure and data on related nitroacetanilides. The principle of "like dissolves like" is a good predictor of its solubility.[2] The presence of the polar nitro and amino groups, along with the acetamido group capable of hydrogen bonding, suggests some solubility in polar organic solvents.

Based on data for related isomers like o- and p-nitroacetanilide, it is expected to be soluble in solvents such as ethanol, N,N-dimethylformamide (DMF), and 1,4-dioxane, particularly at elevated temperatures.[3][4] Its solubility in water is likely to be low, though it may be sparingly soluble in hot water.[2] It is expected to be practically insoluble in nonpolar solvents like cyclohexane and diethyl ether.[2][4] For precise quantitative solubility determination, an isothermal shake-flask method is recommended.[2]

Synthesis of N-(4-Amino-3-nitrophenyl)acetamide

The synthesis of N-(4-Amino-3-nitrophenyl)acetamide is typically achieved through the nitration of N-(4-aminophenyl)acetamide (more commonly known as 4-aminoacetanilide or p-aminoacetanilide). The acetamido group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, since the para position is already occupied by the amino group, the nitration occurs at the ortho position relative to the activating acetamido group.

Underlying Principles of Synthesis

The key to a successful synthesis is the protection of the highly reactive primary amino group of the starting material, p-phenylenediamine, by acetylation to form 4-aminoacetanilide. Direct nitration of anilines can be problematic as the amino group is susceptible to oxidation by nitric acid, and the formation of the anilinium ion in a strong acid medium would direct the nitration to the meta position. The acetamido group is less activating than the amino group, which helps to control the reaction and directs the substitution primarily to the desired ortho position.[5]

Experimental Protocol: Nitration of 4-Aminoacetanilide

The following is a representative protocol for the nitration of an acetanilide derivative, adapted for the synthesis of N-(4-Amino-3-nitrophenyl)acetamide.[6][7]

Materials:

-

N-(4-aminophenyl)acetamide (4-aminoacetanilide)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, dissolve the starting material, N-(4-aminophenyl)acetamide, in concentrated sulfuric acid. This should be done carefully in an ice bath to manage the exothermic dissolution.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

While maintaining the temperature of the acetanilide solution below 15°C, add the nitrating mixture dropwise with constant and vigorous stirring. Careful temperature control is crucial to prevent over-nitration and side reactions.[7]

-

After the addition is complete, allow the reaction mixture to stand at room temperature for a short period (e.g., 10-30 minutes) to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly and with stirring onto a large volume of crushed ice and water. This will cause the crude N-(4-Amino-3-nitrophenyl)acetamide to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified N-(4-Amino-3-nitrophenyl)acetamide.[7]

Self-Validation: The purity of the synthesized product should be assessed by measuring its melting point and comparing it to the literature value. A sharp melting point range close to the expected value is a good indicator of high purity. Further characterization by spectroscopic methods is recommended.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized N-(4-Amino-3-nitrophenyl)acetamide.

Infrared (IR) Spectroscopy

The IR spectrum of N-(4-Amino-3-nitrophenyl)acetamide will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: The primary amino group (-NH₂) will show two bands in the region of 3300-3500 cm⁻¹. The acetamido N-H will also show a band in this region.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear around 3030 cm⁻¹.[8]

-

C=O Stretching: A strong absorption band for the carbonyl group of the amide will be present in the range of 1650-1690 cm⁻¹.

-

N-O Stretching: The nitro group (-NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[9]

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[8]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions that is unique to the molecule, serving as a "fingerprint" for identification.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the number and environment of the hydrogen atoms in the molecule.

-

Acetamido Methyl Protons: A singlet integrating to three protons will be observed for the methyl group of the acetamide, likely in the range of δ 2.0-2.3 ppm.

-

Amino Protons: A broad singlet integrating to two protons for the primary amino group (-NH₂) is expected. Its chemical shift can vary depending on the solvent and concentration.

-

Acetamido N-H Proton: A singlet for the amide proton will also be present, typically at a higher chemical shift than the amino protons.

-

Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (δ 6.5-8.5 ppm), with their splitting patterns and chemical shifts influenced by the positions of the substituents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Mass Spectrometry (MS)

Electron ionization mass spectrometry will result in the fragmentation of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.18 g/mol ).[1] As the molecule contains an odd number of nitrogen atoms (three), the molecular ion peak will have an odd mass-to-charge ratio, consistent with the nitrogen rule.[11]

-

Fragmentation Pattern: Common fragmentation pathways for anilines and amides will be observed. This may include the loss of a methyl group, the acetyl group, or cleavage of the C-N bond.[12][13] The presence of the nitro group will also influence the fragmentation pattern.

Applications in Organic Synthesis

N-(4-Amino-3-nitrophenyl)acetamide is a versatile intermediate, primarily utilized in the synthesis of azo dyes. Its potential as a precursor for heterocyclic compounds in medicinal chemistry is also an area of interest.

Azo Dye Synthesis

Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis of azo dyes from N-(4-Amino-3-nitrophenyl)acetamide involves a two-step process: diazotization followed by an azo coupling reaction.[14]

Step 1: Diazotization The primary amino group of N-(4-Amino-3-nitrophenyl)acetamide is converted into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[14]

Step 2: Azo Coupling The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. The diazonium salt attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo compound.

Potential in Pharmaceutical Synthesis

The structural motifs present in N-(4-Amino-3-nitrophenyl)acetamide make it a potential precursor for the synthesis of heterocyclic compounds, which are of significant interest in drug development. For instance, ortho-substituted anilines are common starting materials for the synthesis of benzimidazoles, a class of compounds known for a wide range of biological activities.[15][16] The amino and nitro groups on the same ring in N-(4-Amino-3-nitrophenyl)acetamide could be chemically modified to facilitate the construction of such heterocyclic systems.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling N-(4-Amino-3-nitrophenyl)acetamide. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Analytical and Quality Control Methods

The purity of N-(4-Amino-3-nitrophenyl)acetamide can be assessed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[17]

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of purity.

-

Melting Point Determination: As mentioned earlier, a sharp melting point range that corresponds to the literature value is a strong indicator of a pure compound.

Conclusion

N-(4-Amino-3-nitrophenyl)acetamide is a valuable and versatile chemical intermediate. Its synthesis via the nitration of 4-aminoacetanilide is a classic example of electrophilic aromatic substitution, demonstrating the importance of protecting groups and directing effects in organic synthesis. Its primary application lies in the production of azo dyes, where its primary amino group allows for diazotization and subsequent coupling reactions. Furthermore, its structural features suggest potential for its use as a building block in the synthesis of medicinally relevant heterocyclic compounds. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

References

- o-Nitroacetanilide Solubility in Several Aqueous Solutions and Its Mathematical Correlation.

- BenchChem.

- Equilibrium Solubility of p-Nitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect.

- PubChem. N-(4-amino-3-nitrophenyl)acetamide.

- PrepChem.com.

- ResearchGate. Scheme 1. Proposed fragmentations that lead to the complementary ions [C5H5O]+ (a) and [M - C5H5O]+ (b) in the mass spectra of substituted N-(2-furylmethyl)anilines.

- Preparation of 4-nitroacetanilide and 4-nitroaniline.

- PrepChem.com.

- Mass Spectrometry: Fragment

- Ord, D. IR: nitro groups.

- The Synthesis of Azo Dyes.

- Chegg.com. Solved Both the 1H and 13C NMR spectra (Fig. 6.46-6.47) | Chegg.com, 2017.

- AZoM.com. How to Interpret FTIR Results: A Beginner's Guide, 2025.

- NMR of acetanilide, 2020.

- Elder, J. W., & Paolillo, M. A. 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest.

- Mass spectral interpret

- Google Patents. Process of preparing 4-amino-3-nitro phenol.

- ResearchGate. 1 H NMR spectrum of a) acetanilide (60 MHz, DMSO-d6, 2 scans, 4 mins) and b) 4-methylquinoline-2-ol (60 MHz, DMSO-d6, 16 scans, 32 mins).

- SpectraBase. Acetanilide.

- BenchChem. Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.

- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra, 2024.

- Specac Ltd. Interpreting Infrared Spectra.

- 15.

- Rinehart, K. L., Buchholz, A. C., & Van Lear, G. E. Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.

- GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS, 2015.

- Chad's Prep®.

- BYJU'S.

- Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides, 2020.

- Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Le

- Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.

- Google Patents.

- Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method.

- Organic Syntheses Procedure.

- SIELC Technologies. Separation of N-(4-Amino-3-nitrophenyl)acetamide on Newcrom R1 HPLC column.

- ResearchGate.

- N-(4-Methoxy-3-nitrophenyl)acetamide. PMC - NIH.

- Google Patents.

- New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI.

- BenchChem. Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)

- ResearchGate. (PDF) 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)

- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Making sure you're not a bot! [tib.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. prepchem.com [prepchem.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. azooptics.com [azooptics.com]

- 11. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Separation of N-(4-Amino-3-nitrophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to N-(4-Amino-3-nitrophenyl)acetamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-Amino-3-nitrophenyl)acetamide, a key intermediate in the synthesis of various organic compounds. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's structural characteristics, spectral data, and solubility. Furthermore, it outlines a detailed synthesis protocol, explores its chemical reactivity, and discusses its significant applications, particularly as a precursor in the pharmaceutical and dye industries. The information is presented with a focus on experimental causality and is supported by authoritative references to ensure scientific integrity.

Introduction

N-(4-Amino-3-nitrophenyl)acetamide, also known as 4-Acetamido-2-nitroaniline, is an aromatic organic compound with significant utility in chemical synthesis. Its molecular structure, featuring an acetamido group, an amino group, and a nitro group attached to a benzene ring, imparts a unique combination of reactivity that makes it a valuable precursor for more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, rendering it an important building block in the production of dyes and pharmaceutical agents.[1][2] Understanding the nuanced physical and chemical properties of this compound is paramount for its effective and safe utilization in research and industrial applications.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are fundamental to its application. The following diagram and table detail the molecular structure and key identifiers for N-(4-Amino-3-nitrophenyl)acetamide.

Caption: Molecular Structure of N-(4-Amino-3-nitrophenyl)acetamide.

| Identifier | Value | Source |

| IUPAC Name | N-(4-amino-3-nitrophenyl)acetamide | PubChem[3] |

| Synonyms | 4-Acetamido-2-nitroaniline, 4-Amino-3-nitroacetanilide | PubChem[3] |

| CAS Number | 6086-29-9 | PubChem[3] |

| Molecular Formula | C8H9N3O3 | PubChem[3] |

| Molecular Weight | 195.18 g/mol | PubChem[3] |

| InChI | InChI=1S/C8H9N3O3/c1-5(12)10-6-2-3-7(9)8(4-6)11(13)14/h2-4H,9H2,1H3,(H,10,12) | PubChem[3] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)N)[O-] | PubChem[3] |

Physicochemical Properties

The physical and chemical properties of N-(4-Amino-3-nitrophenyl)acetamide are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Physical State | Solid | Thermo Fisher Scientific |

| Appearance | Yellow to brown powder | Thermo Fisher Scientific |

| Melting Point | 147-148 °C | NIST[4] |

| Boiling Point | Not available | |

| Solubility | Partially soluble in water and chloroform; soluble in ethanol.[1] | Journal of Chemical, Biological and Physical Sciences[1] |

| Density | Not available |

Spectral Data

Spectroscopic data is essential for the identification and characterization of N-(4-Amino-3-nitrophenyl)acetamide.

-

Mass Spectrometry: The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M+) for N-(4-Amino-3-nitrophenyl)acetamide would be expected at approximately m/z 195.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key expected absorptions include N-H stretching from the amino and amido groups, C=O stretching from the amide, and N-O stretching from the nitro group.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.

Synthesis Protocol

The synthesis of N-(4-Amino-3-nitrophenyl)acetamide is typically achieved through the nitration of N-phenylacetamide (acetanilide). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.[1]

Caption: General workflow for the synthesis of N-(4-Amino-3-nitrophenyl)acetamide.

Step-by-Step Methodology:

-

Dissolution: Dissolve N-phenylacetamide in a suitable polar solvent, such as glacial acetic acid. The use of a polar aprotic solvent is crucial to dissolve the starting material without participating in the reaction.[1]

-

Preparation of Nitrating Mixture: Carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) under cooling. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1]

-

Nitration Reaction: Slowly add the nitrating mixture to the dissolved N-phenylacetamide, maintaining a low temperature (typically below 20°C) to control the exothermic reaction and prevent the formation of dinitro products. The acetamido group is an ortho, para-directing group, leading to the formation of both ortho and para isomers.[1] Due to steric hindrance from the bulky acetamido group, the para-substituted product is generally favored.[1]

-

Crystallization: Pour the reaction mixture into a mixture of ice and water to precipitate the crude product. The sudden decrease in temperature and the polarity of the water cause the less soluble organic product to crystallize out of the solution.[1]

-

Purification: The crude product is then purified by recrystallization, often using a binary solvent system like ethanol-water, to obtain the pure N-(4-Amino-3-nitrophenyl)acetamide.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of N-(4-Amino-3-nitrophenyl)acetamide is dictated by its functional groups:

-

Amino Group (-NH₂): This group is nucleophilic and can undergo reactions such as diazotization, acylation, and alkylation. It is also an activating group, increasing the electron density of the aromatic ring.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards further electrophilic substitution. It can be reduced to an amino group, which is a common strategy in multi-step syntheses.

-

Acetamido Group (-NHCOCH₃): This group is less activating than an amino group but still directs incoming electrophiles to the ortho and para positions. It can be hydrolyzed back to an amino group under acidic or basic conditions.

The interplay of these functional groups allows for a range of selective chemical transformations, making this compound a versatile intermediate.

Applications in Drug Development and Other Industries

N-(4-Amino-3-nitrophenyl)acetamide serves as a crucial intermediate in the synthesis of various commercially important products.

-

Pharmaceuticals: It is a precursor in the synthesis of various pharmaceutical active ingredients.[1] For instance, related compounds like N-(4-amino-2-methoxyphenyl)acetamide are intermediates in the synthesis of anticancer drugs.[5] The functional groups on N-(4-Amino-3-nitrophenyl)acetamide provide handles for the construction of more complex molecular architectures found in medicinal compounds.

-

Dyes and Pigments: The aromatic amine and nitro functionalities are key components in the synthesis of azo dyes. The amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors.[1][6]

-

Research Chemicals: Due to its versatile reactivity, it is also used as a starting material in academic and industrial research for the development of novel organic molecules.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling N-(4-Amino-3-nitrophenyl)acetamide.

-

Hazards: It may cause skin and eye irritation.[7][8] Inhalation of dust should be avoided.[7]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7]

Refer to the Safety Data Sheet (SDS) for complete and detailed safety information.[9]

Conclusion

N-(4-Amino-3-nitrophenyl)acetamide is a compound of significant synthetic utility, underpinned by its distinct physicochemical properties and the versatile reactivity of its functional groups. This guide has provided a detailed examination of its molecular structure, properties, synthesis, and applications, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of this intermediate is essential for its efficient and safe application in the development of new materials and medicines.

References

-

PubChem. (n.d.). N-(4-amino-3-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link][3]

-

NIST. (n.d.). 4-Acetamide-3-nitrophenyl acetate. NIST Chemistry WebBook. Retrieved from [Link][4]

-

Fisher Scientific. (2025). Safety Data Sheet: 4'-Nitroacetanilide. Retrieved from a generic safety data sheet source.[7]

-

SIELC Technologies. (n.d.). Separation of N-(4-Amino-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Acetamide-3-nitrophenyl acetate. Retrieved from [Link]

-

SIELC Technologies. (2018). N-(4-Amino-3-nitrophenyl)acetamide. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved from [Link][5]

-

Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link][6]

-

NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Image]. Retrieved from [Link]

-

IUCr Journals. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

- Cayman Chemical. (2025). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. PubMed Central (PMC). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum N-(4-nitrophenyl) acetamide. [Image]. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitroacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.[1]

-

The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

-

Singh, K., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology, 4(2), 111-120.[2]

-

PubChemLite. (n.d.). Acetamide, n-((4-((4-nitrophenyl)amino)-3-pyridinyl)sulfonyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. [Image]. Retrieved from [Link]

-

Spectrabase. (n.d.). acetamide, N-[3-[(4-nitrophenyl)amino]propyl]-. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminoacetanilide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. jcbsc.org [jcbsc.org]

- 2. scispace.com [scispace.com]

- 3. N-(4-amino-3-nitrophenyl)acetamide | C8H9N3O3 | CID 4563031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetamide-3-nitrophenyl acetate [webbook.nist.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of N-(4-Amino-3-nitrophenyl)acetamide

Foreword

N-(4-Amino-3-nitrophenyl)acetamide, a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds, demands robust and efficient synthetic methodologies. This guide provides an in-depth exploration of the primary synthetic routes to this molecule, grounded in established chemical principles and supported by practical, field-proven insights. We will dissect the causality behind experimental choices, ensuring each described protocol is a self-validating system for achieving high purity and yield. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of N-(4-Amino-3-nitrophenyl)acetamide synthesis.

Introduction: Strategic Importance and Synthetic Challenges

N-(4-Amino-3-nitrophenyl)acetamide, with its characteristic substituted phenylenediamine core, presents a unique synthetic challenge. The molecule contains two amino groups with differing basicity and a nitro group, necessitating careful control of reaction conditions to achieve regioselectivity. The primary goals in its synthesis are to selectively introduce the acetyl and nitro groups onto the p-phenylenediamine scaffold and to manage the reactivity of the amino functionalities.